2-ethoxy-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, making it a heterocyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of ethyl acetate with thiophen-3-ylmethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(thiophen-2-ylmethyl)acetamide
- 2-ethoxy-N-(thiophen-4-ylmethyl)acetamide
- 2-ethoxy-N-(furan-3-ylmethyl)acetamide
Uniqueness
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-6-9(11)10-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVUFFQZHJZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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